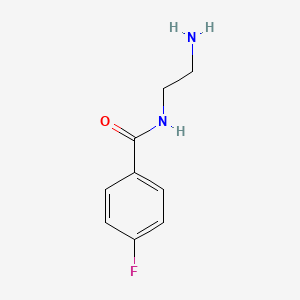

N-(2-aminoethyl)-4-fluorobenzamide

概要

説明

N-(2-aminoethyl)-4-fluorobenzamide, also known as 4-FBA, is a small molecule drug that has recently been developed for its potential use in treating various diseases and conditions. 4-FBA has been used in scientific research and has been studied for its biochemical and physiological effects.

科学的研究の応用

Radiochemical Synthesis and Radiolabeling

N-(2-aminoethyl)-4-fluorobenzamide, as part of a compound known as N-[2-(4-[18F]fluorobenzamido)ethyl]maleimide (FBEM), plays a crucial role in the automated radiochemical synthesis of prosthetic groups for radiolabeling peptides and proteins. FBEM shows promise for radiolabeling the free sulfhydryl groups of peptides and proteins, useful in PET imaging and other nuclear medicine applications (Kiesewetter et al., 2011).

PET Imaging and Sigma Receptors

This compound derivatives have been explored as potential ligands for PET (Positron Emission Tomography) imaging of sigma receptors. Sigma receptors are involved in several biological processes, and their imaging can be crucial for understanding various diseases. Studies have found that certain derivatives bind to sigma receptors with high affinity and selectivity, making them potent sigma receptor radioligands. This could be potentially useful in PET imaging of sigma receptors in humans (Shiue et al., 1997).

PET Imaging of Breast Cancer

Research has indicated that certain this compound derivatives might be effective in PET imaging for detecting breast cancer. The derivatives demonstrate a high uptake in breast cancer tumors, indicating potential as agents for diagnosis or treatment monitoring in breast cancer (Shiue et al., 2000).

Magnetic Resonance Studies

The compound has been used in magnetic resonance studies to analyze long-range through-space couplings, specifically focusing on interactions via intramolecular hydrogen bonds. This research has implications for understanding molecular structures and dynamics in fields like materials science and drug design (Rae et al., 1993).

Fluorescent Detection Applications

This compound derivatives have been employed in the development of fluorescent probes for the detection of metal ions like Zn2+ and Cd2+. These compounds showcase the potential to act as molecular switches, indicating their usefulness in environmental monitoring and analytical chemistry (Xu et al., 2014).

Cycloaddition Reactions and Fluorescent Compounds

The compound has been utilized in formal [4+2] cycloaddition reactions with maleic anhydride, leading to the synthesis of fluorescent 1-amino-2,3-naphthalic anhydrides. These reactions and the resultant compounds have potential applications in the field of organic synthesis and fluorescent material development (Lu et al., 2022).

作用機序

Target of Action

N-(2-aminoethyl)-4-fluorobenzamide is an experimental compound that primarily targets the Angiotensin-converting enzyme 2 (ACE2) . ACE2 plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance .

Mode of Action

The compound interacts with ACE2 by binding to it, which may lead to a conformational change in ACE2 . This shift in the residues that would bind SARS-CoV S-glycoprotein could prevent viral attachment and entry . This suggests that this compound could potentially inhibit the actions of ACE2, preventing the constriction of coronary blood vessels and the subsequent increase in vascular resistance and oxygen consumption .

Biochemical Pathways

By inhibiting ACE2, this compound could potentially disrupt these pathways, leading to a decrease in blood pressure .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and metabolic stability

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with ACE2. By inhibiting ACE2, the compound could potentially reduce blood pressure and have a protective effect on the cardiovascular system . Additionally, its potential to prevent viral attachment and entry suggests it could have antiviral properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, pH levels, temperature, and the presence of other substances can affect the compound’s stability and activity

特性

IUPAC Name |

N-(2-aminoethyl)-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O/c10-8-3-1-7(2-4-8)9(13)12-6-5-11/h1-4H,5-6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSNCERWNGFUEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409706 | |

| Record name | N-(2-aminoethyl)-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94320-00-0 | |

| Record name | N-(2-aminoethyl)-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

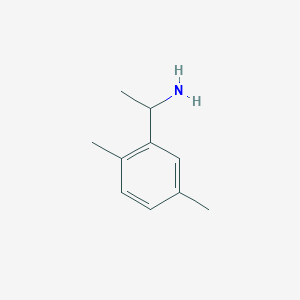

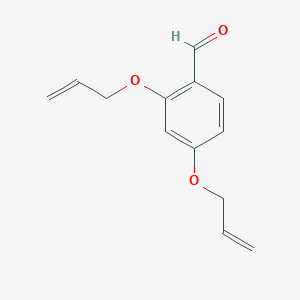

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

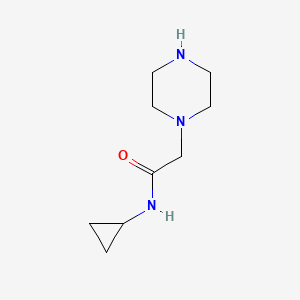

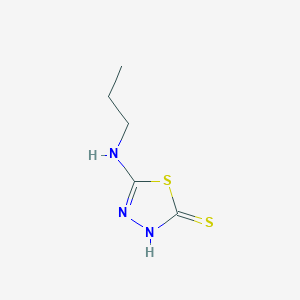

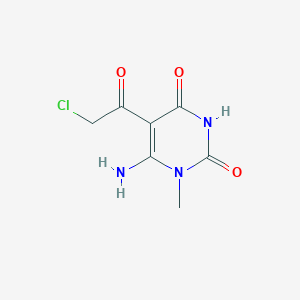

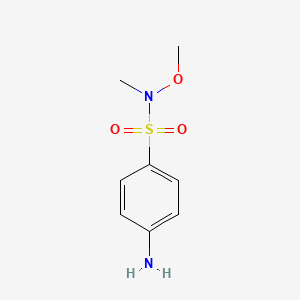

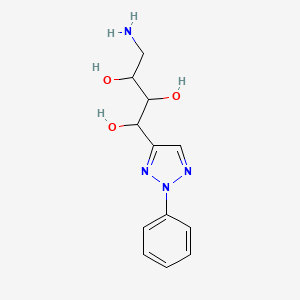

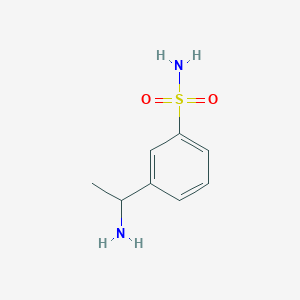

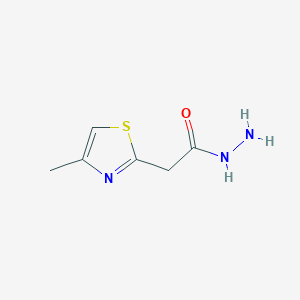

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![({[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B1276190.png)

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1276213.png)

![5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276240.png)

![1-Benzo[b]thiophen-2-yl-ethanol](/img/structure/B1276246.png)

![4-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B1276247.png)